molecular formula C21H25N5O5 B2854349 1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide CAS No. 1105227-31-3

1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide

Cat. No.: B2854349
CAS No.: 1105227-31-3
M. Wt: 427.461
InChI Key: GYEZRFGVLHBVBR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a pyrimidinone, an indole, and a piperidine. These groups are common in many biologically active compounds, suggesting potential pharmaceutical or medicinal applications .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions, including nucleophilic substitutions, redox reactions, and various types of cyclization reactions .

Scientific Research Applications

Synthesis and Biological Activity

  • Research into the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl triazines and oxadiazepines, has shown potential anti-inflammatory and analgesic activities. These compounds were evaluated for their cyclooxygenase inhibition and exhibited significant COX-2 selectivity and analgesic effects (Abu‐Hashem et al., 2020).

Heterocyclic Carboxamides as Potential Antipsychotic Agents

  • A study on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents revealed that certain derivatives exhibited potent in vivo activities. These compounds showed promise in models predictive of antipsychotic activity without the extrapyramidal side effects typically associated with such drugs (Norman et al., 1996).

Chemical Functionalities Optimization for CB1 Receptor Modulation

  • Research into the optimization of chemical functionalities of indole-2-carboxamides for improving allosteric parameters for the cannabinoid receptor 1 (CB1) identified key structural requirements. This optimization led to the discovery of potent CB1 allosteric modulators, highlighting the significance of precise chemical modifications for therapeutic targeting (Khurana et al., 2014).

Soluble Epoxide Hydrolase Inhibition

  • The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase from high-throughput screening emphasized the role of triazine heterocycles in medicinal chemistry. These inhibitors demonstrated significant potency and selectivity, offering a new avenue for therapeutic intervention (Thalji et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many indole-containing compounds have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the known activities of similar compounds .

Properties

IUPAC Name

1-[3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5/c1-30-15-9-13-14(10-16(15)31-2)24-19-18(13)23-11-26(21(19)29)8-5-17(27)25-6-3-12(4-7-25)20(22)28/h9-12,24H,3-8H2,1-2H3,(H2,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEZRFGVLHBVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)N4CCC(CC4)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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